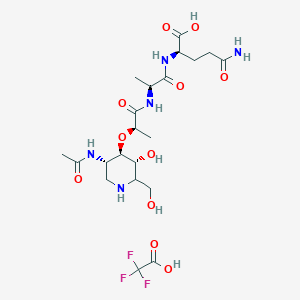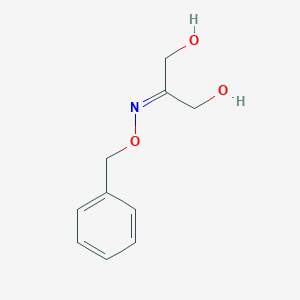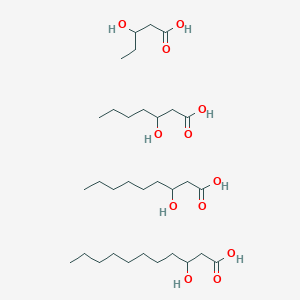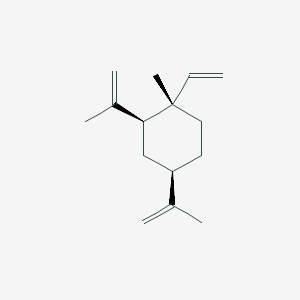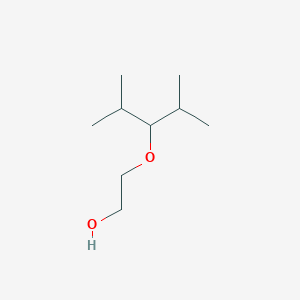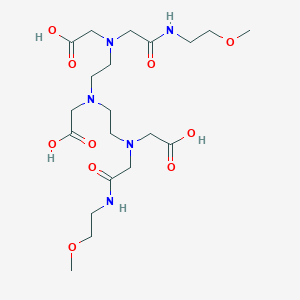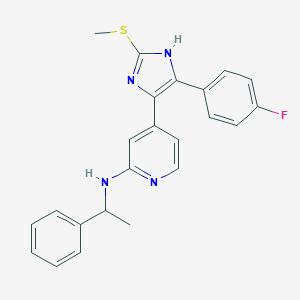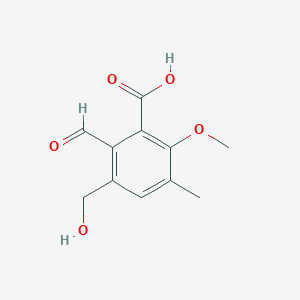
Dihydrogladiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogladiolic acid (DHGA) is a natural product derived from the plant Helichrysum italicum. It is a member of the sesquiterpene lactone family and has been found to possess various biological activities. DHGA has attracted attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
Dihydrogladiolic acid exerts its biological effects through various mechanisms. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. Furthermore, this compound has been shown to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. This compound has also been found to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, iNOS, and MMP-9, which play a crucial role in the pathogenesis of various diseases. This compound has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. Moreover, this compound has been shown to possess antioxidant activity, which protects against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydrogladiolic acid has several advantages for lab experiments. It is a natural product that can be easily synthesized and purified. This compound has been extensively studied, and its biological activities have been well characterized. However, this compound has certain limitations for lab experiments. It is a sesquiterpene lactone, which can be toxic at high concentrations. Moreover, this compound has poor solubility in water, which can limit its use in certain assays.
Zukünftige Richtungen
Dihydrogladiolic acid has several potential future directions for research. It can be used as a lead compound for the development of novel anti-inflammatory, anticancer, and neuroprotective agents. This compound can also be used as a tool for the study of various signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. Furthermore, this compound can be used to study the role of oxidative stress in various diseases. In conclusion, this compound is a promising natural product with potential therapeutic applications in various diseases.
Synthesemethoden
Dihydrogladiolic acid can be synthesized through the extraction of Helichrysum italicum using various techniques, including steam distillation and solvent extraction. The extracted oil can then be subjected to various purification methods, such as column chromatography and recrystallization, to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Dihydrogladiolic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anticancer, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to induce apoptosis and inhibit the proliferation of various cancer cell lines. Moreover, this compound has been shown to protect against oxidative stress-induced neurodegeneration.
Eigenschaften
| 10088-78-5 | |
Molekularformel |
C11H12O5 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-6-3-7(4-12)8(5-13)9(11(14)15)10(6)16-2/h3,5,12H,4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
KINUBXBOAZOHHO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO |
Kanonische SMILES |
CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO |
| 10088-78-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




